molecular formula C17H14FNO3S B2935308 N-(1,1-Dioxido-2,3-dihydro-3-thienyl)-2-fluoro-N-phenylbenzamide CAS No. 303094-10-2

N-(1,1-Dioxido-2,3-dihydro-3-thienyl)-2-fluoro-N-phenylbenzamide

Cat. No.: B2935308
CAS No.: 303094-10-2
M. Wt: 331.36
InChI Key: TZKNKNPMHFYONG-UHFFFAOYSA-N
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Description

N-(1,1-Dioxido-2,3-dihydro-3-thienyl)-2-fluoro-N-phenylbenzamide is a fluorinated benzamide derivative characterized by a 2,3-dihydrothiophene ring system (1,1-dioxidized) attached to an N-phenyl group and a 2-fluorobenzoyl moiety. This compound belongs to a broader class of sulfone-containing benzamides, which are explored for applications in medicinal chemistry and agrochemicals due to their tunable physicochemical profiles .

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-fluoro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3S/c18-16-9-5-4-8-15(16)17(20)19(13-6-2-1-3-7-13)14-10-11-23(21,22)12-14/h1-11,14H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKNKNPMHFYONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-Dioxido-2,3-dihydro-3-thienyl)-2-fluoro-N-phenylbenzamide (commonly referred to as Compound A) is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of Compound A typically involves multi-step organic reactions. Key steps include:

  • Chlorination of Benzamide : This step introduces halogen groups essential for biological activity.
  • Introduction of Thienyl and Phenyl Groups : Specific reaction conditions and catalysts are required to achieve high purity and yield.

Antiviral Properties

Research indicates that derivatives of N-phenylbenzamide, including Compound A, exhibit antiviral activity against various strains of enteroviruses. In vitro studies have shown that certain derivatives possess low micromolar IC50 values, indicating potent antiviral effects. For instance, one study reported an IC50 value of 5.7 μM against Enterovirus 71 (EV71), with a significantly higher TC50 value (620 μM), suggesting a favorable therapeutic index .

Antitumor Activity

Preliminary investigations into the antitumor potential of Compound A have shown promising results. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For example, compounds structurally related to Compound A showed IC50 values ranging from 6.26 μM to 20.46 μM across different assays, indicating its potential as an antitumor agent .

Case Studies

  • Antiviral Efficacy Against EV71 :
    • Study Design : Compounds were tested against multiple strains of EV71 in Vero cells.
    • Findings : Compound A exhibited effective inhibition of viral replication with an IC50 value in the low micromolar range, confirming its potential as an antiviral drug candidate .
  • Cytotoxicity in Cancer Cell Lines :
    • Study Design : The compound was evaluated in both 2D and 3D cell culture systems.
    • Results : Higher activity was observed in 2D assays compared to 3D models, suggesting that the compound may have distinct mechanisms of action depending on the cellular environment .

Summary of Findings

Biological ActivityIC50 Value (μM)TC50 Value (μM)Reference
Antiviral (EV71)5.7 - 12620
Antitumor (HCC827)6.26Not specified
Antitumor (NCI-H358)20.46Not specified

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key structural analogs differ in substituent placement and electronic characteristics:

Compound Name Substituents on Benzamide Dihydrothiophene Modifications Molecular Weight Key References
Target Compound 2-Fluoro 1,1-Dioxido 347.4 (calc.)
4-Chloro analog (CID 2856807) 4-Chloro 1,1-Dioxido 347.8 (calc.)
3-Fluoro-4-methylphenyl analog (RN 852438-33-6) 3-Fluoro 1,1-Dioxido 355.4 (calc.)
2-Trifluoromethyl analog (CAS 852438-74-5) 2-CF₃ 1,1-Dioxido 381.4
4-Fluoro analog (CAS 898471-52-8) 4-Fluoro 1,1-Dioxido 481.5
  • Fluorine vs.
  • Trifluoromethyl Group : The 2-CF₃ analog (CAS 852438-74-5) introduces steric bulk and strong electron-withdrawing effects, which may hinder rotational freedom but enhance metabolic stability .
  • Positional Fluorine Isomerism : The 3-fluoro analog (RN 852438-33-6) and 4-fluoro derivative (CAS 898471-52-8) demonstrate how fluorine placement affects dipole moments and intermolecular interactions, such as F···H-N hydrogen bonding observed in crystallographic studies .

Structural and Crystallographic Insights

  • The dihydrothiophene sulfone moiety in the target compound contributes to planar rigidity, as seen in related structures like 4-fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide (). This rigidity may stabilize π-π stacking or sulfone-mediated hydrogen bonds in crystal lattices .
  • The 1,1-dioxido group increases solubility in polar solvents compared to non-oxidized thiophene analogs, a critical factor in bioavailability .

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